4-Methoxy-5-methyl-1H-pyrazol-3(2H)-one
Description
4-Methoxy-5-methyl-1H-pyrazol-3(2H)-one is a pyrazolone derivative characterized by a methoxy (-OCH₃) substituent at the 4-position and a methyl (-CH₃) group at the 5-position of the pyrazolone ring. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. These compounds exhibit diverse chemical and biological activities, influenced by substituents on the ring.
Properties
CAS No. |
190257-20-6 |
|---|---|
Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.131 |
IUPAC Name |
4-methoxy-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C5H8N2O2/c1-3-4(9-2)5(8)7-6-3/h1-2H3,(H2,6,7,8) |
InChI Key |
FUZBYARJZMKSNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)OC |
Synonyms |
3H-Pyrazol-3-one,1,2-dihydro-4-methoxy-5-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Pyrazolone derivatives vary significantly based on substituents at the 3-, 4-, and 5-positions. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Pyrazolone Derivatives
Key Observations :
- Substituent Polarity: The hydroxyl group in 4l increases polarity and hydrogen-bonding capacity, reflected in its higher melting point (196–198°C) compared to 4g (169–171°C) . The methoxy group in the target compound likely reduces polarity relative to 4l but enhances it compared to non-polar substituents like ethyl or phenyl.
- Synthetic Yields : The higher yield of 4g (69.47%) vs. 4l (52.03%) suggests that electron-donating groups (e.g., methoxy) may stabilize intermediates or reduce steric hindrance during synthesis .
Spectral and Reactivity Comparisons
Table 2: FT-IR Spectral Data for Selected Compounds
Key Observations :
Hydrogen Bonding and Crystallinity
Hydrogen-bonding patterns, critical for crystal packing, differ among derivatives:
- 4l : The hydroxyl group participates in strong O-H···N hydrogen bonds, likely contributing to its higher crystallinity and melting point .
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